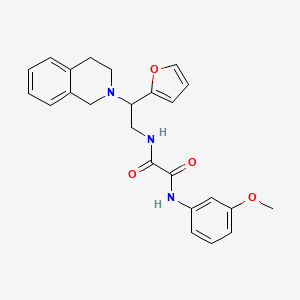

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-30-20-9-4-8-19(14-20)26-24(29)23(28)25-15-21(22-10-5-13-31-22)27-12-11-17-6-2-3-7-18(17)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKQGPQJZYWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Coupling with Oxalamide: The final step involves coupling the intermediate with oxalyl chloride and the methoxyphenyl amine under basic conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving dihydroisoquinoline and furan derivatives.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide likely involves interaction with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the furan ring could participate in hydrogen bonding or π-π interactions. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and related oxalamides/dihydroisoquinoline derivatives:

Key Comparative Insights

Structural Diversity and Functional Implications

- Furan vs. Pyridine/Phenyl Rings : The target compound’s furan group (vs. S336’s pyridine or GMC-8’s isoindoline dione ) may alter electronic properties and solubility. Furan’s oxygen atom could engage in hydrogen bonding, influencing receptor affinity.

- 3-Methoxyphenyl Group : Shared with GMC-8 , this substituent likely contributes to π-π stacking interactions in aromatic systems, a feature critical in both flavor compounds and antimicrobial agents.

Toxicological Considerations

- S5456 (an S336 analog) showed moderate CYP3A4 inhibition (51% at 10 µM) , suggesting that oxalamides with bulkier substituents (e.g., dihydroisoquinoline-furan) may require cytochrome P450 interaction studies to assess metabolic stability and toxicity.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 434.45 g/mol. It contains a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, which contribute to its diverse chemical properties and biological interactions .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

- Neurotransmitter Receptors : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Enzymatic Inhibition : The oxalamide structure suggests potential interactions with enzymes involved in various metabolic pathways.

- Hydrogen Bonding and π-π Interactions : The presence of the furan ring allows for hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets .

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anticonvulsant Properties : Research indicates potential anticonvulsant effects, similar to other compounds in the oxalamide class.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on structural analogies with known anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Below is a summary of relevant findings:

Q & A

Q. What are the recommended synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide, and what analytical methods ensure purity?

The synthesis typically involves multi-step procedures:

- Step 1 : Prepare intermediates such as 3,4-dihydroisoquinoline and furan-2-yl ethylamine derivatives via reductive amination or nucleophilic substitution .

- Step 2 : Couple intermediates using oxalyl chloride or activated oxalate esters under anhydrous conditions (e.g., THF, 0–5°C) to form the oxalamide core .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization . Analytical validation :

- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .

- Structural confirmation : NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS .

Q. How does the 3-methoxyphenyl substituent influence the compound’s physicochemical properties compared to nitro or halogenated analogs?

The 3-methoxyphenyl group:

- Electron effects : Electron-donating methoxy increases electron density on the aromatic ring, altering π-π stacking and hydrogen-bonding potential vs. electron-withdrawing nitro groups (e.g., in ’s 3-nitrophenyl analog) .

- Solubility : Higher logP than nitro analogs due to reduced polarity; confirmed via shake-flask method (octanol/water partition) .

- Stability : Methoxy groups are less prone to metabolic oxidation compared to halogenated analogs (e.g., 4-chlorophenyl in ) .

Advanced Research Questions

Q. What strategies effectively elucidate the mechanism of action given the compound’s polypharmacological profile?

- Target deconvolution : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS identification .

- Molecular docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets; validate with SPR binding assays .

- Transcriptomic profiling : Compare gene expression patterns (RNA-seq) in treated vs. untreated cells to identify perturbed pathways .

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

- Standardized assays : Conduct head-to-head comparisons using identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48h exposure, MTT viability) .

- Meta-analysis : Cross-reference data from analogs (e.g., ’s nitrophenyl vs. ’s thiophene derivatives) to identify substituent-dependent trends .

- Structural modeling : Overlay 3D conformations (e.g., using PyMOL) to assess steric clashes or binding pocket compatibility .

Q. What validated in silico approaches predict the compound’s ADMET profile?

- Absorption : SwissADME predicts Caco-2 permeability based on topological polar surface area (<140 Ų suggests good absorption) .

- Metabolism : Docking simulations with CYP3A4 (major metabolizer) identify potential oxidation sites (e.g., furan ring) .

- Toxicity : ProTox-II evaluates hepatotoxicity risk via structural similarity to known toxicants .

Q. What are the primary degradation pathways under physiological conditions?

- Hydrolysis : The oxalamide bond cleaves under acidic (pH <3) or alkaline (pH >10) conditions, forming dihydroisoquinoline and furan-ethylamine fragments .

- Oxidation : Furan rings oxidize to diketones in the presence of CYP450 enzymes or peroxidases . Experimental validation :

- Incubate in simulated gastric fluid (pH 2) and analyze degradation products via LC-MS .

Methodological Challenges and Solutions

Q. How to design structure-activity relationship (SAR) studies focusing on the dihydroisoquinoline moiety?

- Analog synthesis : Replace dihydroisoquinoline with tetrahydroquinoline or indole derivatives and compare bioactivity .

- Crystallography : Solve X-ray structures of compound-target complexes to identify critical H-bonding (e.g., NH of oxalamide with kinase hinge region) .

- Free-energy calculations : Use MM-GBSA to quantify binding affinity changes upon substituent modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.